molecular formula C16H18N4O5S B2616843 3-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898607-47-1

3-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2616843
CAS No.: 898607-47-1
M. Wt: 378.4
InChI Key: JVKKBPHASSYHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazinone core substituted with a propanoic acid group at position 6 and a thioether-linked 4-ethoxyphenyl amide moiety at position 2. The 1,2,4-triazinone scaffold is known for its diverse pharmacological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

3-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-2-25-11-5-3-10(4-6-11)17-13(21)9-26-16-18-15(24)12(19-20-16)7-8-14(22)23/h3-6H,2,7-9H2,1H3,(H,17,21)(H,22,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKKBPHASSYHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves multiple steps. One common method starts with the preparation of 4-ethoxyaniline, which is then reacted with ethyl chloroformate to form an intermediate. This intermediate undergoes further reactions with thiourea and other reagents to form the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques like chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

3-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with the target molecules .

Comparison with Similar Compounds

Research Findings and Implications

  • Triazinone vs. Thiazole: Triazinones generally exhibit higher polarity and enzymatic target diversity, while thiazoles are more rigid and suited for imaging .
  • Substituent Effects : Electron-donating groups (e.g., ethoxy) improve solubility but may reduce binding affinity to hydrophobic targets. Conversely, electron-withdrawing groups (e.g., chloro) enhance binding but limit solubility .
  • Synthetic Flexibility : Thioether and amide linkages are common across analogs, enabling modular synthesis for structure-activity relationship (SAR) studies .

Biological Activity

3-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name: 3-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: 378.43 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The synthetic pathway often includes:

  • Formation of the triazine core through cyclization reactions.
  • Introduction of the ethoxyphenyl group via nucleophilic substitution.
  • Final modifications to yield the propanoic acid moiety.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid demonstrate activity against a range of bacterial strains including:

  • Escherichia coli
  • Staphylococcus aureus

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antioxidant Properties

The compound also exhibits notable antioxidant activity. Research has demonstrated its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

Enzyme Inhibition

Inhibitory effects on specific enzymes have been reported:

  • Dihydroorotate dehydrogenase (DHODH): This enzyme is critical in pyrimidine biosynthesis and represents a target for immunosuppressive therapies.
  • Xanthine oxidase: The compound has shown potential as an inhibitor in uric acid production pathways, which could be beneficial for conditions such as gout.

Case Studies

  • Study on Antimicrobial Efficacy: A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various triazine derivatives. The results indicated that compounds with similar structures to 3-(3-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exhibited MIC values as low as 10 µg/mL against resistant strains of bacteria .
  • Antioxidant Activity Evaluation: In a study assessing the antioxidant potential of triazine derivatives, it was found that the compound scavenged DPPH radicals with an IC50 value comparable to established antioxidants like ascorbic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.